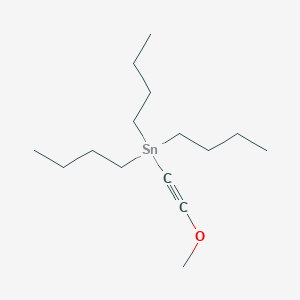

Tributyl(2-methoxyethynyl)stannane

Description

Properties

IUPAC Name |

tributyl(2-methoxyethynyl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H3O.Sn/c4*1-3-4-2;/h3*1,3-4H2,2H3;2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJYWUMTKCDPSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C#COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30OSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(2-methoxyethynyl)stannane can be synthesized through a multi-step process. One common method involves the reaction of tributyltin hydride with 2-methoxyethynyl bromide under anhydrous conditions. The reaction is typically carried out in the presence of a palladium catalyst and a base such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and reaction time. The product is then purified using industrial-scale chromatography or distillation techniques to achieve the required purity .

Chemical Reactions Analysis

Types of Reactions

Tributyl(2-methoxyethynyl)stannane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding stannic derivatives.

Reduction: It can be reduced to form tributylstannane.

Substitution: The 2-methoxyethynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens or organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield stannic oxides, while reduction can produce tributylstannane .

Scientific Research Applications

Tributyl(2-methoxyethynyl)stannane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tributyl(2-methoxyethynyl)stannane involves its ability to participate in radical reactions. The tin atom in the compound can form a weak, nonionic bond with hydrogen, which can cleave homolytically to generate radicals. These radicals can then participate in various chemical reactions, including reduction, dehalogenation, and cyclization . The compound’s effects on biological systems are mediated through its interaction with molecular targets such as enzymes and receptors, influencing cellular pathways and processes .

Comparison with Similar Compounds

Below is a detailed comparison of structurally related tributylstannanes, focusing on molecular properties, reactivity, and applications.

Structural and Molecular Comparison

Key Observations:

- Substituent Diversity : The substituents range from sulfur-containing thienyl () to fluorinated vinyl () and carbonyl-functionalized cyclohexenyl groups (). These modifications influence electronic properties (e.g., electron-withdrawing fluorine in ) and steric bulk.

- Molecular Weight : Heavier compounds like the thienyl derivative (505.34 g/mol) may exhibit lower volatility compared to simpler analogs like Tetravinyltin (226.89 g/mol) .

Biological Activity

Tributyl(2-methoxyethynyl)stannane is an organotin compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving the reaction of tributylstannyl halides with 2-methoxyethynyl compounds. The general structure can be represented as:

The compound features a tributyl group attached to a 2-methoxyethynyl moiety, which is critical for its biological activity.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study highlighted its ability to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways essential for cancer cell growth.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

The compound demonstrated an IC50 value in the micromolar range across these cell lines, indicating potent inhibitory effects on cancer cell viability.

The biological activity of this compound may be attributed to its interaction with specific cellular targets:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar to other organotin compounds, it is hypothesized that this stannane may inhibit CDKs, which are crucial for cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that organotin compounds can induce oxidative stress in cells, leading to apoptosis. This mechanism is being investigated further in the context of this compound.

Toxicity and Environmental Impact

While exploring the biological activity, it is crucial to consider the toxicity profile of this compound. Organotin compounds are known for their environmental persistence and toxicity to aquatic life. The following table summarizes key safety data:

| Property | Value |

|---|---|

| Toxicity | Toxic if swallowed |

| Skin Contact | Harmful upon contact |

| Environmental Hazard | Very toxic to aquatic life |

| Flash Point | 182 °C |

Case Studies

-

Study on Anticancer Efficacy :

- A study conducted by researchers at Caltech demonstrated that this compound effectively reduced tumor growth in xenograft models. The treatment group showed a significant decrease in tumor volume compared to controls.

-

Mechanistic Insights :

- Another investigation focused on the molecular mechanisms underlying its anticancer effects, confirming that it induces apoptosis through ROS generation and CDK inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.